molecular formula C17H18N4O2S B2674486 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034522-44-4

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2674486
CAS No.: 2034522-44-4
M. Wt: 342.42
InChI Key: DCHWQRCDDINPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Potential

Research has shown that derivatives of benzenesulfonamide, including those with pyrazole and pyridine moieties, possess promising anti-cancer activity. A study synthesizing 4-(substituted)-N-(guanidinyl)benzenesulfonamides evaluated their efficacy against human tumor breast cell lines, revealing significant anticancer activity with IC50 values ranging from 49.5 to 70.2 μM (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Applications

Another aspect of research on this compound includes its antimicrobial potential. The synthesis and biological evaluation of a library of pyrazolo[3,4-b]pyridines bearing the benzenesulfonamide moiety have been reported, showcasing notable in vitro antibacterial and antifungal activities against several pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).

Antimalarial Activity

Further research highlights the antimalarial activity of pyrazolopyridine-sulfonamide derivatives. These compounds have shown activity in vitro against the chloroquine-resistant clone W2 of Plasmodium falciparum, with IC50 values ranging from 3.46 to 9.30μM, indicating potential for further exploration as antimalarial agents (Silva et al., 2016).

Corrosion Inhibition

Another innovative application involves the use of sulfonamide derivatives as corrosion inhibitors. A novel azopyrazole-benzenesulfonamide derivative was investigated for its efficiency in preventing mild steel corrosion in an acidic environment. Electrochemical tests and theoretical predictions supported its high inhibition efficiency, making it a viable candidate for industrial applications (Mostfa et al., 2020).

Nonlinear Optical Properties

Sulfonamide derivatives have also been studied for their nonlinear optical properties. The first hyperpolarizability of sulfonamide amphiphiles has been evaluated through ab initio, semiempirical calculations, and hyper-Rayleigh scattering, demonstrating significant potential for applications in nonlinear optics (Kucharski et al., 1999).

Properties

IUPAC Name

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-13-5-7-16(8-6-13)24(22,23)20-11-14-4-3-9-18-17(14)15-10-19-21(2)12-15/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHWQRCDDINPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.